molecular formula C16H14O3 B1358989 4-Acetoxy-3'-methylbenzophenone CAS No. 52981-07-4

4-Acetoxy-3'-methylbenzophenone

Cat. No. B1358989
CAS RN: 52981-07-4
M. Wt: 254.28 g/mol
InChI Key: WVYTULDYPVUJTQ-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-methylbenzophenone is an organic compound with the linear formula C16H14O3 . It has a molecular weight of 254.29 .


Molecular Structure Analysis

The IUPAC name for 4-Acetoxy-3’-methylbenzophenone is 4-(3-methylbenzoyl)phenyl acetate . The InChI code is 1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 .

Scientific Research Applications

  • Enantioselective Electroreduction :4-Methylbenzophenone, a closely related compound to 4-Acetoxy-3'-methylbenzophenone, has been used in the study of enantioselective electrodes. These electrodes were used for the stereoselective electroreduction of 4-Methylbenzophenone, achieving up to 17% optical purity of the corresponding alcohols. This process demonstrates the potential of these compounds in asymmetric synthesis and chiral molecule production (Schwientek, Pleus, & Hamann, 1999).

  • Photophysical and Photochemical Reactions :Research on 4-Methylbenzophenone also involves its photophysical and photochemical behaviors. Studies using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy revealed insights into the photochemical reactions of these compounds in various solvents, contributing to a better understanding of their behavior in different environments (Ma et al., 2013).

  • Analytical Detection in Food Products :The detection of 4-Methylbenzophenone in breakfast cereals was investigated to understand the presence of photo-initiators used in food packaging. This research involved developing a reliable method for detecting these compounds at very low concentrations, highlighting their relevance in food safety and quality control (Van Hoeck et al., 2010).

  • Biodegradation Studies :The biodegradation of phenolic compounds, including derivatives like 4-hydroxy-3-methylbenzoic acid, was studied using microbial fuel cells. This research is critical for understanding how these compounds can be broken down in contaminated environments, aiding in bioremediation efforts (Hedbávná et al., 2016).

  • Environmental Analysis :Studies on hydroxylated benzophenone UV absorbers, including derivatives of 2-hydroxybenzophenone, involved developing procedures for their determination in environmental water samples. This is significant in monitoring the environmental impact and distribution of these chemical compounds (Negreira et al., 2009).

properties

IUPAC Name

[4-(3-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYTULDYPVUJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641688
Record name 4-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3'-methylbenzophenone

CAS RN

52981-07-4
Record name 4-(3-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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